2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride
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Overview
Description
2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is a compound that features a pyrazole ring substituted with dimethyl groups and an amino group linked to a phenol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride typically involves the reaction of 1,4-dimethylpyrazole with formaldehyde and phenol under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, and the hydrochloride salt is formed by the addition of hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol moiety can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amino derivatives.
Substitution: Halogenated pyrazole derivatives.
Scientific Research Applications
2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
5-Amino-pyrazoles: These compounds share the pyrazole ring structure and have similar applications in medicinal chemistry.
Imidazoles: Another class of heterocyclic compounds with similar chemical properties and applications.
Triazoles: These compounds also contain nitrogen atoms in their ring structure and are used in similar fields.
Uniqueness
2-[[(1,4-Dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a pyrazole ring with a phenol moiety makes it a versatile compound for various applications.
Properties
Molecular Formula |
C12H16ClN3O |
---|---|
Molecular Weight |
253.73 g/mol |
IUPAC Name |
2-[[(1,4-dimethylpyrazol-3-yl)amino]methyl]phenol;hydrochloride |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-8-15(2)14-12(9)13-7-10-5-3-4-6-11(10)16;/h3-6,8,16H,7H2,1-2H3,(H,13,14);1H |
InChI Key |
JVAYXXJBGSZWEB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1NCC2=CC=CC=C2O)C.Cl |
Origin of Product |
United States |
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